HibTITER - 126161-67-9

HibTITER

Catalog Number: EVT-1521902
CAS Number: 126161-67-9
Molecular Formula: C9H19NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

HibTITER is a synthetic compound primarily recognized for its role in the development of vaccines against Haemophilus influenzae type b (Hib). This compound is derived from the polysaccharide capsule of Hib, which is crucial for the bacterium's virulence. HibTITER is classified as a glycoconjugate vaccine, which combines polysaccharides from the bacterial capsule with a protein carrier to enhance immunogenicity and provide long-lasting immunity.

Source

HibTITER is synthesized from the polysaccharide known as polyribosylribitol phosphate (PRP), which is the major component of the Hib capsule. The synthesis process involves various chemical techniques to produce a defined structure that can effectively stimulate an immune response.

Classification

HibTITER falls under the category of glycoconjugate vaccines, specifically designed to improve the immunogenic properties of polysaccharides by conjugating them to proteins. This classification is significant in vaccine development, as it allows for enhanced recognition by the immune system compared to unconjugated polysaccharides.

Synthesis Analysis

Methods

The synthesis of HibTITER employs several advanced chemical methodologies, including:

  • Deallylation: This method utilizes palladium-catalyzed reactions to remove allyl protecting groups under mild conditions, allowing for more efficient synthesis with shorter reaction times .
  • One-pot reactions: A modified approach combines multiple synthetic steps (detritylation, coupling/oxidation, and delevulinilation) into a single process, achieving higher yields and reduced purification steps .

Technical Details

The synthesis typically involves:

  1. Activation of Polysaccharides: The hydroxyl groups on the polysaccharides are converted into more reactive forms to facilitate conjugation.
  2. Conjugation to Carrier Proteins: Commonly used proteins include cross-reactive material 197 (CRM197), which serves as an effective carrier due to its immunogenic properties.
  3. Purification: After conjugation, purification techniques such as tangential ultrafiltration are employed to isolate the conjugated product while maintaining high purity levels .
Molecular Structure Analysis

Structure

HibTITER consists of a polysaccharide backbone derived from PRP linked to a protein carrier. The typical structure includes:

  • A repeating unit of ribosylribitol phosphate.
  • Conjugation points on the polysaccharide where the protein carrier attaches.

Data

The molecular weight of HibTITER varies depending on the degree of polymerization and the specific protein used for conjugation, but it generally exhibits high molecular weights due to the large size of both components.

Chemical Reactions Analysis

Reactions

The synthesis of HibTITER encompasses several key chemical reactions:

  • Glycosylation: This reaction forms glycosidic bonds between monosaccharides and proteins.
  • Deprotection Reactions: Involves removing protective groups from reactive sites on both polysaccharides and proteins to facilitate further reactions.
  • Cross-linking: This can occur if excessive reactive groups are present during conjugation, potentially leading to undesirable products .

Technical Details

Control over reaction conditions such as pH, temperature, and concentration is crucial for optimizing yields and ensuring product consistency.

Mechanism of Action

Process

HibTITER functions by presenting immunogenic epitopes derived from the Hib polysaccharide to the immune system through its conjugated protein carrier. This process involves:

  1. Recognition by Immune Cells: The immune system identifies the glycoconjugate as foreign, leading to an immune response.
  2. Antibody Production: B cells are activated and produce antibodies against Hib, providing protection against future infections.

Data

Clinical studies have demonstrated that vaccination with HibTITER results in a robust antibody response, significantly reducing incidence rates of Hib infections in vaccinated populations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a lyophilized powder or solution.
  • Solubility: Generally soluble in aqueous solutions, which is essential for vaccine formulation.

Chemical Properties

  • Stability: The stability of HibTITER under various storage conditions is critical for vaccine efficacy; it must maintain structural integrity over time.
  • Reactivity: The presence of reactive functional groups allows for effective conjugation but requires careful control during synthesis to prevent unwanted reactions .
Applications

Scientific Uses

HibTITER is primarily utilized in vaccine formulations aimed at preventing infections caused by Haemophilus influenzae type b. Its applications include:

  • Pediatric Vaccination Programs: Widely used in childhood immunization schedules globally.
  • Research on Glycoconjugate Vaccines: Serves as a model compound in studies aimed at developing new glycoconjugate vaccines for other pathogens.

The advancement in synthesizing HibTITER has significantly contributed to public health by reducing morbidity and mortality associated with Hib infections through effective vaccination strategies.

Introduction to Haemophilus influenzae Type b (Hib) and HibTITER

Historical Context of Hib-Related Diseases

Pre-Vaccine Epidemiology of Hib Meningitis and Pneumonia

Prior to conjugate vaccine development, Hib was the leading cause of bacterial meningitis and a significant contributor to pediatric pneumonia in children under five years. Epidemiological surveillance in the early 1980s revealed staggering disease burdens in the United States alone, with approximately 20,000 annual invasive Hib infections. Meningitis accounted for over 60% of these cases, with devastating outcomes: 5% mortality despite antibiotic treatment, and neurological sequelae—including hearing loss, seizures, and developmental delays—occurring in 15-30% of survivors. Pneumonia attributable to Hib represented ~25% of radiologically confirmed bacterial pneumonia cases in children, with particularly high mortality rates (3-7%) in developing regions. The peak incidence occurred between 6-18 months of age, coinciding with the nadir of maternally derived antibody protection and the intrinsic immunological inadequacy of infant responses to polysaccharide antigens [3] [7].

Table 1: Pre-Vaccine Burden of Invasive Hib Disease in Children <5 Years (United States, Early 1980s)

Clinical ManifestationEstimated Annual CasesMortality RateMajor Sequelae
Meningitis12,0005%Neurological impairment (15-30%)
Pneumonia5,000<1% (US), 3-7% (Global)Empyema, respiratory failure
Epiglottitis3,0005-10% (if obstructed)Airway obstruction requiring tracheostomy
Bacteremia/Septic Arthritis2,000VariableJoint destruction, osteomyelitis

Global Burden of Invasive Hib Infections in Pediatric Populations

The global impact of Hib before vaccination was disproportionately severe in resource-limited settings. While post-vaccine introductions reduced incidence by >90% in industrialized nations, significant disparities persisted. In the pre-vaccine era, Hib caused an estimated 3 million cases of severe disease annually worldwide, resulting in 400,000-700,000 pediatric deaths. Even after vaccine availability, implementation lagged due to diagnostic limitations (inadequate surveillance systems and laboratory capacity) and economic barriers (high vaccine cost relative to traditional EPI vaccines). Indigenous populations, such as Alaska Natives, exhibited incidence rates 5-10 times higher than general populations—5.4 per 100,000 vs. 0.18 per 100,000 for Hib in US children <5 years in 2017—underscoring the intersection of biological vulnerability and socioeconomic factors. This burden catalyzed initiatives like the GAVI-supported Hib Initiative to accelerate vaccine adoption [2] [7].

Table 2: Global Disparities in Hib Burden (Pre-Vaccine Era Estimates)

Region/PopulationIncidence per 100,000 (Children <5y)Primary Clinical PresentationsContributing Factors
Industrialized Countries40-100Meningitis, epiglottitisLate peak incidence (6-18mo)
Developing Countries60-130Pneumonia, meningitisMalnutrition, overcrowding, limited healthcare access
Alaska Native Communities>200Bacteremic pneumonia, meningitisGenetic susceptibility factors, geographic isolation
Post-Splenectomy PatientsExtremely highFulminant sepsisLoss of IgM memory B-cell function

Development of Hib Conjugate Vaccines

Evolution from Polysaccharide to Protein-Conjugate Formulations

Initial Hib vaccines (licensed in 1985) utilized uncoupled PRP polysaccharide. While moderately effective in older children, they exhibited profound limitations in infants due to T-cell-independent immune responses. These responses lacked memory induction and failed under age 18 months due to B-cell immaturity, leaving the highest-risk population unprotected. The chemical breakthrough came with conjugating PRP to protein carriers, converting the immune response to T-cell-dependent. This enabled: (1) robust IgG production in infants, (2) booster responses upon revaccination, and (3) herd immunity by reducing nasopharyngeal colonization. The conjugation chemistry—involving reductive amination, carbodiimide coupling, or adipic acid dihydrazide spacers—dictated vaccine stability and immunogenicity. Critical quality attributes monitored included molecular size distribution (measured by high-performance size-exclusion chromatography, HPSEC) and free saccharide content, ensuring consistent carbohydrate-to-protein ratios critical for immunogenicity [4] [8].

HibTITER as a CRM197 Protein-Conjugate Innovation

HibTITER (licensed 1987) pioneered oligosaccharide-CRM197 conjugation. Its active ingredient comprised size-reduced PRP oligosaccharides (10 µg/dose) covalently linked via reductive amination to CRM197 (25 µg/dose), a genetically detoxified diphtheria toxin mutant with a single amino acid substitution (glycine 52 to glutamic acid). This mutation abolished ADP-ribosyltransferase toxicity while preserving protein structure and lysine residues for efficient conjugation. Unlike toxoid carriers requiring chemical detoxification (e.g., formaldehyde treatment), CRM197 maintained optimal epitope density due to its unmodified lysine amines. HibTITER’s manufacturing involved:

  • Polysaccharide fragmentation: Ultrafiltration to generate oligosaccharides of optimal size
  • Chemical activation: Oxidation to generate aldehyde groups on PRP ribitol residues
  • Conjugation: Reductive amination linking PRP aldehydes to CRM197 lysine ε-amines
  • Purification: Removal of unconjugated components via diafiltration and chromatography [5] [9].

Table 3: Key Manufacturing Steps and Analytical Controls for HibTITER

Manufacturing StageCritical Process ParametersAnalytical ControlsImpact on Vaccine Quality
Polysaccharide HydrolysisTemperature, time, pHMolecular weight distribution (HPSEC)Optimal size for T-cell interaction
CRM197 ProductionFermentation yield, purificationSDS-PAGE, endotoxin testingCarrier protein integrity and purity
Conjugation (Reductive Amination)Molar ratio (PRP:CRM197), pH, reaction timeFree saccharide content, KD determination (size exclusion)Ensures covalent linkage; minimizes unconjugated components
Final FormulationSterile filtration, buffer compositionSterility, osmolality, pHProduct safety and stability

HibTITER demonstrated 94% efficacy in a pivotal trial of 60,000 infants, with near-elimination of Hib disease in vaccinated populations. Its legacy extends beyond direct protection: as the first CRM197 conjugate, it established a platform for pneumococcal (Prevnar) and meningococcal (Menveo) vaccines. Though discontinued in 2007, its chemistry remains foundational. The interchangeability of conjugate vaccines was later demonstrated, with HibTITER priming effectively for boosters with different carriers (e.g., tetanus toxoid conjugates), highlighting the robustness of its immunological priming [5] [7].

Properties

CAS Number

126161-67-9

Product Name

HibTITER

Molecular Formula

C9H19NO2

Synonyms

HibTITER

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.